molecular formula C25H28N4O6 B4177375 4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide

4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B4177375
M. Wt: 480.5 g/mol
InChI Key: MHWRMYVEVVTYCU-UHFFFAOYSA-N
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Description

4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide is a complex organic compound with a unique structure that includes a nitrobenzamide core, a methoxyphenyl group, and an isoindolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide typically involves multiple steps. The initial step often includes the formation of the isoindolyl moiety, followed by the introduction of the nitrobenzamide and methoxyphenyl groups. Common reagents used in these reactions include amines, nitro compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and isoindolyl moiety play crucial roles in its activity, potentially disrupting cellular processes and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A derivative with immunomodulatory and anticancer properties.

    Pomalidomide: Exhibits antitumor effects and is used in cancer therapy.

    2H-Isoindole-2-acetic acid: Another compound with a similar isoindolyl structure.

Uniqueness

4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O6/c1-35-18-10-8-17(9-11-18)27-23(30)16-7-12-21(22(15-16)29(33)34)26-13-4-14-28-24(31)19-5-2-3-6-20(19)25(28)32/h7-12,15,19-20,26H,2-6,13-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWRMYVEVVTYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCCN3C(=O)C4CCCCC4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
4-[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide

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